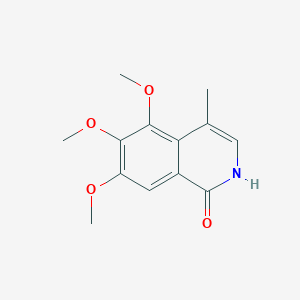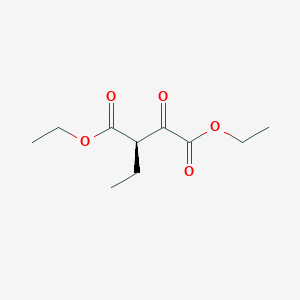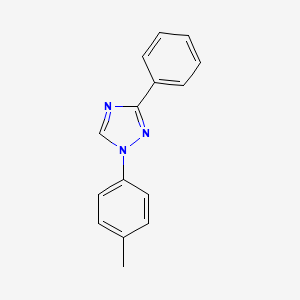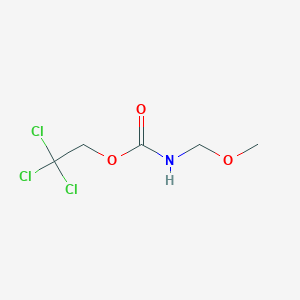![molecular formula C11H27BSn2 B14479952 [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) CAS No. 66088-97-9](/img/structure/B14479952.png)
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane): is a chemical compound that features both boron and tin atoms within its structure
Métodos De Preparación
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. it can be synthesized in research laboratories using standard organometallic synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boron or tin atoms are oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, particularly involving the boron atom.
Substitution: The compound can participate in substitution reactions, where one of the trimethylstannane groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids or tin oxides, while substitution reactions could produce a variety of organotin compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in cross-coupling reactions.
Biology: While its direct applications in biology are limited, derivatives of this compound could be used in the development of new materials for biological research, such as sensors or imaging agents.
Medicine: There are no well-documented medical applications for this compound, but its unique reactivity could potentially be harnessed in the development of new pharmaceuticals or diagnostic tools.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or composites, due to its ability to form strong bonds with other elements.
Mecanismo De Acción
The mechanism by which [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) exerts its effects is primarily through its reactivity with other chemical species. The boron and tin atoms can participate in various chemical reactions, such as forming new bonds or undergoing redox reactions. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylsilane): This compound is similar in structure but contains silicon instead of tin.
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylgermane): This compound contains germanium instead of tin.
Uniqueness: The presence of tin in [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) imparts unique reactivity compared to its silicon or germanium analogs. Tin atoms can participate in different types of chemical reactions, making this compound particularly useful in certain synthetic applications.
Propiedades
Número CAS |
66088-97-9 |
|---|---|
Fórmula molecular |
C11H27BSn2 |
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
(2-dimethylboranyl-1-trimethylstannylprop-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C5H9B.6CH3.2Sn/c1-5(2)6(3)4;;;;;;;;/h1,3-4H3;6*1H3;; |
Clave InChI |
VMFDGLLELMQCPW-UHFFFAOYSA-N |
SMILES canónico |
B(C)(C)C(=C([Sn](C)(C)C)[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


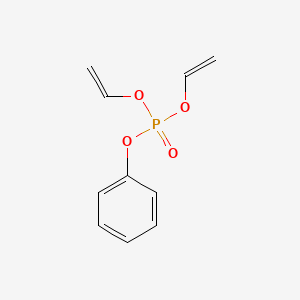
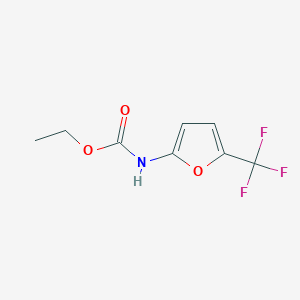
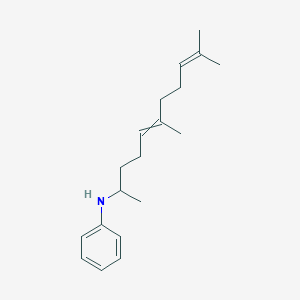
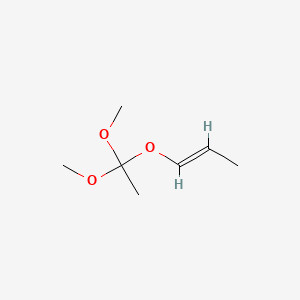
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)

